molecular formula C13H16FNO2 B13619681 ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13619681
M. Wt: 237.27 g/mol
InChI Key: ALCQUDZOOLISGM-NWDGAFQWSA-N
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Description

Ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a chiral pyrrolidine derivative.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate
  • Ethyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
  • Ethyl (3S,4R)-4-(4-bromophenyl)pyrrolidine-3-carboxylate

Uniqueness

Ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3/t11-,12+/m0/s1

InChI Key

ALCQUDZOOLISGM-NWDGAFQWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1C2=CC=C(C=C2)F

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC=C(C=C2)F

Origin of Product

United States

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